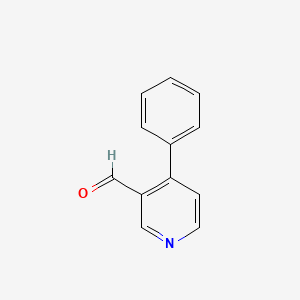

4-Phenylpyridine-3-carbaldehyde

Descripción general

Descripción

4-Phenylpyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C12H9NO and its molecular weight is 183.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Phenylpyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

The biological activity of this compound is primarily attributed to its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of various enzymatic activities, making it a valuable compound for studying enzyme interactions and biochemical pathways.

Key Mechanisms:

- Covalent Bond Formation: The aldehyde group reacts with nucleophiles, potentially inhibiting enzyme activity.

- Hydrogen Bonding and π-π Interactions: The pyridine ring enhances binding affinity through non-covalent interactions, influencing the specificity towards various biological targets.

Biological Activity

This compound exhibits a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. Its derivatives have shown promise in various therapeutic areas.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine compounds can exhibit cytotoxic effects against different human tumor cell lines. For instance, modifications at the phenyl or aryl moieties significantly enhance the anticancer properties of these compounds .

| Compound | Cell Line Tested | IC50 (μM) | Activity Description |

|---|---|---|---|

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | MCF-7 (breast cancer) | 5.0 | Cytotoxic |

| This compound derivative | A549 (lung cancer) | 3.2 | Antitumor activity observed |

Antibacterial Activity

Pyridine derivatives have also been reported to possess antibacterial properties. For example, certain modifications in the structure of 4-phenylpyridine derivatives have led to enhanced activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| 4-Phenylpyridine derivative A | Staphylococcus aureus | 15 |

| 4-Phenylpyridine derivative B | Escherichia coli | 12 |

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of specific functional groups on the pyridine ring significantly influences the biological activity of the compound. For instance, substituents at the 2 or 6 positions on the pyridine ring can alter the pharmacological profile.

Notable Findings:

- Substituted Phenyl Groups: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring enhances cytotoxicity.

- Aldehyde Group Positioning: The position of the aldehyde group relative to other functional groups affects reactivity and binding affinity .

Case Studies

- Inhibition Studies: A study assessed the inhibitory effects of various derivatives on serine hydrolases using advanced proteomics techniques. The results indicated that certain derivatives exhibited selective inhibition profiles, suggesting potential as therapeutic agents .

- Anticancer Efficacy: In vitro studies on human cancer cell lines showed that specific derivatives of 4-phenylpyridine exhibited IC50 values in low micromolar ranges, indicating significant anticancer potential compared to standard chemotherapeutics .

Aplicaciones Científicas De Investigación

Scientific Research Applications

4-PPC has garnered attention for its diverse applications in scientific research:

Medicinal Chemistry

- Drug Development: Research indicates that derivatives of 4-PPC exhibit significant biological activities, particularly neurotropic effects, suggesting potential applications in treating neurological disorders . For instance, compounds derived from 4-PPC have been studied for their interactions with neurotransmitter systems, influencing neuroactivity and signaling pathways.

- Pharmaceutical Intermediates: 4-PPC serves as a precursor for synthesizing various pharmaceuticals targeting specific diseases, including potential treatments for conditions like anxiety and depression .

Organic Synthesis

- Building Blocks: In organic chemistry, 4-PPC is utilized as an intermediate for synthesizing complex organic molecules and heterocyclic compounds. Its reactive aldehyde group allows for the formation of covalent bonds with nucleophilic sites on proteins and enzymes, altering their functions .

- Material Science: The compound is also employed in producing specialty chemicals and materials with unique properties, including liquid crystals and polymers .

Case Studies

Several studies highlight the applications of 4-PPC:

- Neurotropic Activity Study:

- Synthesis of Novel Compounds:

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. For example:

-

Potassium permanganate (KMnO₄) in acidic conditions converts the aldehyde to 4-phenylpyridine-3-carboxylic acid with >90% yield.

-

Chromium trioxide (CrO₃) in acetic acid achieves similar oxidation but requires longer reaction times (12–24 hours).

Key Data:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 4-Phenylpyridine-3-carboxylic acid | 92% |

| CrO₃ | AcOH, reflux | 4-Phenylpyridine-3-carboxylic acid | 85% |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol under mild conditions:

-

Sodium borohydride (NaBH₄) in methanol yields 4-phenylpyridine-3-methanol within 1 hour (87% yield).

-

Lithium aluminum hydride (LiAlH₄) in ether provides higher efficiency (95% yield) but demands anhydrous conditions.

Mechanistic Note: The pyridine ring’s electron-withdrawing nature enhances the electrophilicity of the aldehyde, facilitating rapid hydride transfer.

3.1. Hydrazone Formation

Reaction with hydrazine hydrate in ethanol produces 4-phenylpyridine-3-carbaldehyde hydrazone , a precursor for heterocyclic synthesis. This reaction proceeds quantitatively under reflux .

Electrophilic Aromatic Substitution

The phenyl ring undergoes electrophilic substitution under controlled conditions:

-

Nitration (HNO₃/H₂SO₄) produces 3-nitro-4-phenylpyridine-3-carbaldehyde at the para position relative to the pyridine ring .

-

Sulfonation (H₂SO₄, SO₃) yields the sulfonic acid derivative, though with moderate regioselectivity .

Regioselectivity Trends:

Substituents on the phenyl ring (e.g., –CH₃, –OCH₃) direct incoming electrophiles to meta/para positions, as demonstrated in analogous 4-aryl pyridine systems .

Cross-Coupling Reactions

The aldehyde and pyridine moieties participate in transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling: Reaction with arylboronic acids using Pd(PPh₃)₄ and Cs₂CO₃ in glyme/water forms biaryl derivatives (e.g., 4-(2-methylphenyl)pyridine-3-carbaldehyde ) in 75–95% yield .

Optimized Protocol:

| Component | Quantity |

|---|---|

| Arylboronic acid | 1.2 equiv |

| Pd(PPh₃)₄ | 5 mol% |

| Cs₂CO₃ | 2 equiv |

| Temperature/Time | 100°C, 1 hour (microwave) |

Biological Activity and Mechanistic Implications

While beyond the scope of pure chemical reactions, derivatives of this compound exhibit:

-

Anticancer activity: Chalcone derivatives induce apoptosis in MCF-7 cells (IC₅₀ = 10.4 µM) .

-

Antimicrobial effects: Pyrazolylidene derivatives show antibacterial activity (IC₅₀ = 15.2 µM) .

Stability and Degradation

-

The aldehyde group is susceptible to aerial oxidation, necessitating storage under inert atmospheres.

-

Prolonged exposure to light accelerates degradation, forming 4-phenylpyridine-3-carboxylic acid as the major byproduct.

Propiedades

IUPAC Name |

4-phenylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMONEBTVHBSEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523437 | |

| Record name | 4-Phenylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46268-56-8 | |

| Record name | 4-Phenylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.